N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. It is a small molecule that inhibits the activity of heat shock protein 90 (HSP90), which is an important molecular chaperone involved in the regulation of numerous cellular processes. The inhibition of HSP90 has been shown to have therapeutic potential in the treatment of various types of cancer.
Wirkmechanismus
N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide binds to the ATP-binding site of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, which is essential for its chaperone activity. This binding leads to the destabilization of the N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide complex, resulting in the degradation of its client proteins. This, in turn, leads to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce the degradation of numerous oncogenic proteins, including HER2, EGFR, and AKT. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide in lab experiments is its specificity for N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. This specificity allows for the selective inhibition of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide and its client proteins, which can lead to more targeted cancer therapy. However, one of the limitations of using N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is its chemical instability, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. One direction is the development of more stable analogs of the compound that can be used in lab experiments and potentially in clinical trials. Another direction is the investigation of the combination of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the identification of biomarkers that can predict the response to N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide treatment can lead to more personalized cancer therapy.
Synthesemethoden
The synthesis of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is a complex process that involves several steps. The first step involves the reaction of 4-bromoaniline with hexylamine to form N-(4-bromo-phenyl)hexylamine. This intermediate is then reacted with sodium sulfite and sulfuric acid to form N-(4-aminophenyl)hexylamine. The final step involves the reaction of N-(4-aminophenyl)hexylamine with isobutyryl chloride and 4-nitrophenylsulfonyl chloride to form N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, which is involved in the stabilization and maturation of numerous oncogenic proteins. By inhibiting N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide can induce the degradation of these oncogenic proteins and inhibit cancer cell growth.
Eigenschaften
Produktname |
N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide |
---|---|
Molekularformel |
C23H31N3O4S |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
N-[4-(hexylsulfamoyl)phenyl]-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C23H31N3O4S/c1-4-5-6-7-15-24-31(29,30)21-13-11-19(12-14-21)25-23(28)18-9-8-10-20(16-18)26-22(27)17(2)3/h8-14,16-17,24H,4-7,15H2,1-3H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
INRABFZTZKRDAX-UHFFFAOYSA-N |
SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Kanonische SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.